molecular formula C15H20N4O2 B2420179 4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]piperidine-1-carboxamide CAS No. 1157187-62-6

4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]piperidine-1-carboxamide

Cat. No.: B2420179
CAS No.: 1157187-62-6
M. Wt: 288.351
InChI Key: HPAIDZRKMIUFCQ-UHFFFAOYSA-N
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Description

4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]piperidine-1-carboxamide (CAS 1157187-62-6) is a high-value chemical compound with a molecular formula of C15H20N4O2 and a molecular weight of 288.34 g/mol . This complex molecule features a hybrid structure combining a 1,2,3,4-tetrahydroquinolin-2-one scaffold linked via an amino bridge to a piperidine-1-carboxamide group, making it a subject of interest in several advanced therapeutic research areas. Its primary research application is in the field of hemoglobinopathies, as compounds based on the dihydroquinolinone core are being investigated for their potential to modulate fetal hemoglobin (HbF) expression for the treatment of conditions like sickle cell disease . Furthermore, the 3,4-dihydroquinolone (tetrahydroquinolinone) scaffold is recognized as a privileged structure in medicinal chemistry for designing inhibitors of key enzymes like poly(ADP-ribose) polymerase (PARP), a well-validated target in oncology . The piperidine moiety is a prevalent feature in numerous bioactive molecules and approved drugs, contributing to favorable pharmacokinetic properties . This product is supplied with a minimum purity of 95% and is intended for research purposes in chemical biology, drug discovery, and hit-to-lead optimization campaigns. This product is For Research Use Only (RUO). It is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

4-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)amino]piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c16-15(21)19-7-5-11(6-8-19)17-12-2-3-13-10(9-12)1-4-14(20)18-13/h2-3,9,11,17H,1,4-8H2,(H2,16,21)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPAIDZRKMIUFCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC2=CC3=C(C=C2)NC(=O)CC3)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedländer Annulation

The Friedländer reaction between 2-aminobenzaldehyde derivatives and ketones provides a direct route to tetrahydroquinolinones. For example, heating 2-amino-5-nitrobenzaldehyde with cyclopentanone in acetic acid yields 6-nitro-2-oxo-1,2,3,4-tetrahydroquinoline, which is subsequently reduced to the amine.

Reaction Conditions :

  • Catalyst : $$ \text{H}2\text{SO}4 $$ (10 mol%)
  • Solvent : Ethanol/water (3:1)
  • Temperature : 80°C, 12 hours
  • Yield : 68–72%

Skraup Cyclization

Alternatively, Skraup cyclization of 3-aminophenol with glycerol and sulfuric acid under microwave irradiation generates the quinoline scaffold, which is hydrogenated to the tetrahydroquinolinone.

Optimization Data :

Parameter Value
Microwave Power 300 W
Reaction Time 20 minutes
Hydrogenation Pressure 50 bar $$ \text{H}_2 $$
Final Yield 65%

Functionalization at Position 6: Introducing the Piperidine Carboxamide

Buchwald-Hartwig Amination

Palladium-catalyzed coupling of 6-bromo-2-oxo-1,2,3,4-tetrahydroquinoline with piperidine-1-carboxamide enables regioselective amination.

Catalytic System :

  • Catalyst : $$ \text{Pd}2(\text{dba})3 $$ (2 mol%)
  • Ligand : Xantphos (4 mol%)
  • Base : $$ \text{Cs}2\text{CO}3 $$ (2 equiv)
  • Solvent : Toluene, 110°C, 24 hours
  • Yield : 58%

Nucleophilic Aromatic Substitution (SNAr)

Activation of the quinolinone ring via nitration followed by displacement with piperidine-1-carboxamide under basic conditions:

Stepwise Protocol :

  • Nitration : $$ \text{HNO}3/\text{H}2\text{SO}_4 $$, 0°C, 1 hour (85% yield).
  • Reduction : $$ \text{H}_2/\text{Pd-C} $$, ethanol, 25°C (92% yield).
  • Substitution : Piperidine-1-carboxamide, $$ \text{K}2\text{CO}3 $$, DMF, 100°C, 12 hours (63% yield).

Industrial-Scale Production and Process Optimization

Continuous Flow Synthesis

Adoption of continuous flow reactors enhances reproducibility and safety for large-scale manufacturing:

Key Parameters :

Variable Optimal Value
Residence Time 8 minutes
Temperature 120°C
Catalyst Loading 1.5 mol% Pd
Throughput 12 kg/day

Solvent Recycling and Green Chemistry

Replacing DMF with cyclopentyl methyl ether (CPME) reduces environmental impact:

Comparative Solvent Data :

Solvent Boiling Point (°C) Recycling Efficiency (%)
DMF 153 45
CPME 106 82

Analytical Characterization and Quality Control

Spectroscopic Validation

Key Spectral Data :

Technique Observed Signal
$$ ^1\text{H NMR} $$ (400 MHz, DMSO-$$ d_6 $$) δ 1.45–1.60 (m, 2H, piperidine), δ 6.72 (s, 1H, NH)
$$ ^{13}\text{C NMR} $$ (100 MHz, DMSO-$$ d_6 $$) δ 170.2 (C=O), δ 156.8 (quinolinone C=O)
HRMS (ESI+) $$ m/z $$ 289.1612 [M+H]+ (calc. 289.1610)

Purity Assessment

HPLC analysis under reversed-phase conditions (C18 column, 0.1% TFA in acetonitrile/water) confirms >99% purity.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]piperidine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different substituents .

Scientific Research Applications

4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]piperidine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]piperidine-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]piperidine-1-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Biological Activity

4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]piperidine-1-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H20N4O2
  • Molecular Weight : 288.34 g/mol
  • CAS Number : 1157187-62-6

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. It has been shown to exhibit:

  • Antitumor Activity : Some derivatives of tetrahydroquinoline have demonstrated significant antitumor properties. For example, compounds structurally related to 4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]piperidine have been evaluated for their in vitro antitumor activity against several cancer cell lines. These studies indicated that certain compounds can outperform established chemotherapeutic agents like Doxorubicin in terms of potency (IC50 values lower than 37.5 µg/mL) .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]piperidine derivatives:

Activity Effect Reference
AntitumorIC50 values ranging from 2.5 to 12.5 µg/mL
Enzyme InhibitionPotential inhibition of specific kinases involved in cancer progression
Anti-inflammatoryReduction in markers of inflammation in animal models

Case Studies

Several studies have explored the pharmacological effects of tetrahydroquinoline derivatives:

  • Antitumor Efficacy : A study synthesized various tetrahydroquinoline derivatives and evaluated their cytotoxic effects on cancer cell lines. Notably, compounds with structural similarities to 4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]piperidine showed enhanced efficacy compared to standard treatments .
  • Mechanistic Studies : Research indicated that the compound may exert its antitumor effects through apoptosis induction and cell cycle arrest mechanisms. This was evidenced by flow cytometry analyses demonstrating increased apoptotic cells in treated groups .
  • Inflammation Models : In vivo studies using murine models demonstrated that certain derivatives could significantly reduce inflammation markers associated with chronic diseases .

Q & A

Q. How can cross-disciplinary approaches enhance applications in drug discovery?

  • Methodological Answer : Integrate cheminformatics (QSAR models) with materials science (e.g., CRDC subclass RDF2050112 for reactor design, ). highlights AI-driven "smart laboratories" for autonomous optimization of reaction parameters, reducing R&D timelines.

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